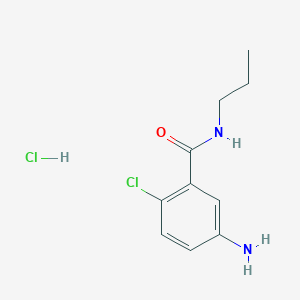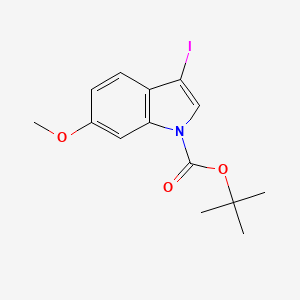
5-Amino-2-chloro-N-propylbenzamide hydrochloride
Vue d'ensemble
Description
5-Amino-2-chloro-N-propylbenzamide hydrochloride is a chemical compound with the molecular formula C10H13ClN2O·HCl. It is a derivative of benzamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a propyl group attached to the nitrogen atom of the benzamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-propylbenzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amidation: The 2-chlorobenzoic acid is converted to 2-chlorobenzamide through an amidation reaction using ammonia or an amine.
N-Propylation: The 2-chlorobenzamide is then subjected to N-propylation using propylamine under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified compound with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chloro-N-propylbenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-hydroxy-N-propylbenzamide or 5-amino-2-alkoxy-N-propylbenzamide can be formed.
Oxidation Products: Nitro derivatives like 5-nitro-2-chloro-N-propylbenzamide.
Reduction Products: Corresponding amines like 5-amino-2-chloro-N-propylbenzylamine.
Applications De Recherche Scientifique
5-Amino-2-chloro-N-propylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Amino-2-chloro-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and propyl groups play a crucial role in binding to the active site of the target molecule, while the chlorine atom may enhance the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chlorobenzamide: Lacks the propyl group, which may affect its binding properties and reactivity.
2-Chloro-N-propylbenzamide: Lacks the amino group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
5-Amino-N-propylbenzamide: Lacks the chlorine atom, which may affect its overall reactivity and stability.
Uniqueness
5-Amino-2-chloro-N-propylbenzamide hydrochloride is unique due to the presence of both the amino and propyl groups, along with the chlorine atom. This combination of functional groups enhances its versatility and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
5-amino-2-chloro-N-propylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHZRMQJDGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3095610.png)



![Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B3095635.png)
![(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3095647.png)
![tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate](/img/structure/B3095655.png)
![2-[(1-Methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B3095661.png)
amino}propanoate](/img/structure/B3095671.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095679.png)
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)
